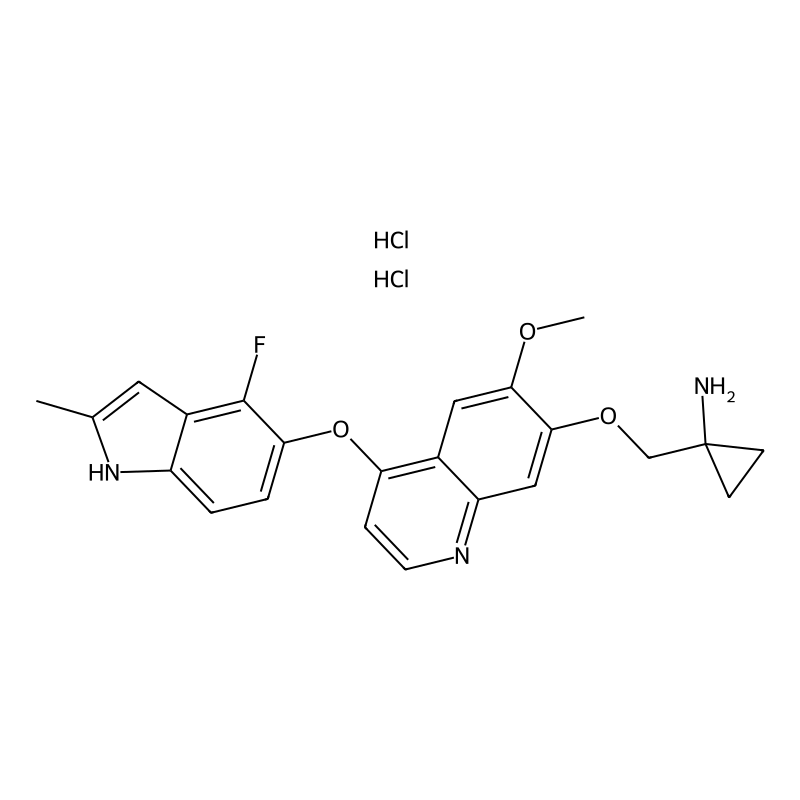

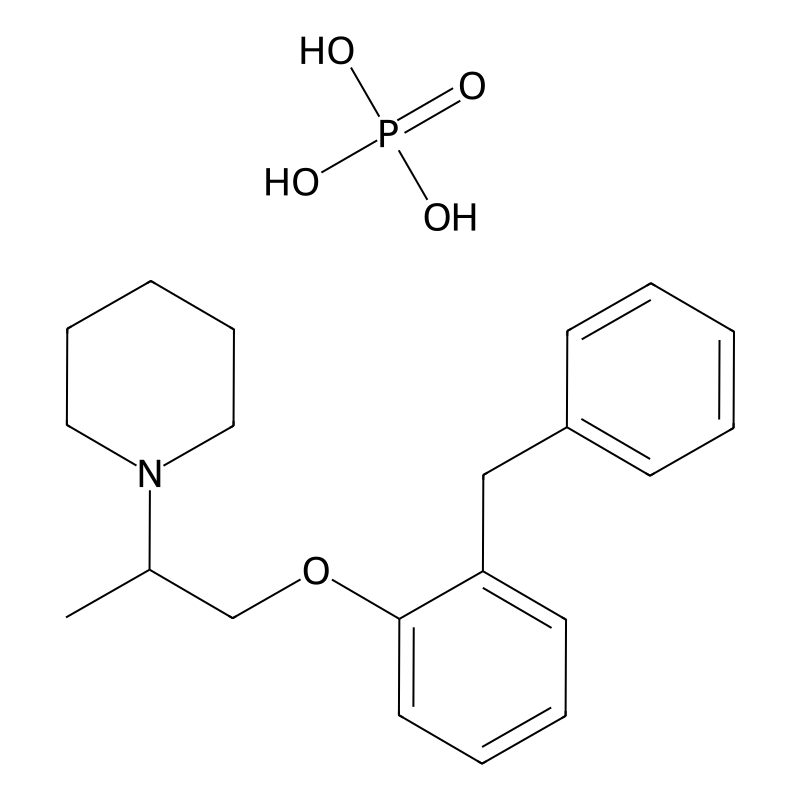

Benproperine Phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

benproperine phosphate mechanism of action

Core Mechanisms of Action

Benproperine phosphate exerts its effects through two well-characterized, complementary pathways:

| Mechanism | Primary Molecular Target | Key Downstream Effects | Biological Outcome |

|---|---|---|---|

| Inhibition of Actin Polymerization [1] [2] [3] | Actin-related protein 2/3 complex subunit 2 (ARPC2) | Impairs Arp2/3 complex function; attenuates actin polymerization rate and nucleation; suppresses lamellipodia formation [1] [2] [3]. | Suppressed cancer cell migration and tumor metastasis [1] [2] [3]. |

| Induction of Autophagy Arrest [4] [5] | AMPK/mTOR pathway & RAB11A-mediated fusion | Triggers autophagy initiation; disturbs autophagosome-lysosome fusion [4] [5]. | Excessive autophagosome accumulation; lethal autophagy arrest and cancer cell death [4] [5]. |

The following diagram illustrates the logical relationship between these two primary mechanisms and their outcomes:

Quantitative Data Summary

The activity of this compound has been quantified in various experimental models, as summarized below.

In Vitro Efficacy

| Assay Type | Cell Line / Model | Reported IC₅₀ / Effective Concentration | Key Findings |

|---|---|---|---|

| Cell Migration | DLD-1 (Colon Cancer) | 1 - 2 µM [2] [3] | Inhibition of cell migration. |

| Cell Migration | Various Cancer Cells | 5 - 10 µM [3] | Significant inhibition of cell migration. |

| Cell Invasion | DLD-1 (Colon Cancer) | 2 - 4 µM [2] | Inhibition of cell invasion. |

| Cell Viability | Various Cancer Cells | 20 - 120 µM [6] | Dose-dependent inhibition of cell viability after 24h. |

| Actin Polymerization | In vitro assay | 17.7 µM (IC₅₀) [3] | Attenuation of actin polymerization rate. |

In Vivo Efficacy

| Animal Model | Administration & Dose | Key Outcomes |

|---|---|---|

| Mouse (Pancreatic Cancer) [4] | Oral gavage; 50, 100 mg/kg | Significant inhibition of primary pancreatic tumor growth. |

| Mouse (Pancreatic Cancer) [2] | Not specified | Suppressed pancreatic tumor metastasis to liver, spleen, and kidney. |

| Mouse (Colon Cancer) [3] | Oral gavage; 35 mg/kg | Marked inhibition of lung and liver metastasis. |

Key Experimental Protocols

The mechanistic studies for this compound relied on several sophisticated biochemical, biophysical, and cell-based assays.

Target Binding Validation

- Surface Plasmon Resonance (SPR): Used to quantify the direct binding affinity (kinetic constants) between this compound and the purified ARPC2 protein [2].

- Cellular Thermal Shift Assay (CETSA): This method validates target engagement in a cellular context. The principle is that a protein bound to a small molecule becomes stabilized and resists heat-induced denaturation. Cells are treated with the compound, heated to different temperatures, and then the stability of ARPC2 is analyzed by western blot [2].

- Drug Affinity Responsive Target Stability (DARTS): Based on the concept that a small molecule binding to a protein can protect it from proteolysis. Cell lysates are incubated with this compound and then subjected to limited proteolysis. The relative amount of intact ARPC2 remaining is measured by western blot [2].

Functional Cell-Based Assays

- Transwell Migration/Invasion Assay: A standard method to quantify cell motility. Cells are placed in an upper chamber with a porous membrane; the lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower surface after compound treatment is counted and compared to controls [4] [2].

- Immunofluorescence for Actin Cytoskeleton: Cells are treated with the compound, fixed, and then stained with fluorescent dyes (e.g., phalloidin) to visualize filamentous actin (F-actin). This allows for direct observation of the suppression of lamellipodia and other actin-based structures [2] [3].

- Western Blot Analysis of Autophagy Markers: To investigate the autophagy arrest mechanism, researchers analyze key proteins. Treatment with this compound increases levels of LC3-II and p62, indicating a blockade in autophagy completion [4]. This is further probed using autophagy modulators like chloroquine or bafilomycin A1.

The experimental workflow for validating the mechanism of action and its functional consequences is as follows:

Stereoselectivity and Drug Repurposing

An important consideration for research is the stereoselectivity of benproperine. The commercially available drug is a racemic mixture. Studies show that the S-enantiomer (S-Benp) is the active form for inhibiting cancer cell migration and binding to ARPC2, demonstrating significantly higher potency than the R-enantiomer or the racemic mixture [2]. This makes S-Benproperine a more promising candidate for future development.

The evidence for this compound's anti-migratory and cytotoxic effects provides a strong rationale for its repurposing as an anti-cancer agent, particularly for preventing metastasis or treating pancreatic cancer [4] [3]. Its known safety profile as an approved cough suppressant could potentially accelerate this process [7].

References

- 1. This compound | Actin inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. S-Benproperine, an Active Stereoisomer of ... [mdpi.com]

- 3. Benproperine, an ARPC2 inhibitor, suppresses cancer cell ... [sciencedirect.com]

- 4. Repurposing antitussive this compound against ... [pmc.ncbi.nlm.nih.gov]

- 5. Repurposing antitussive this compound against pancreatic cancer depends on autophagy arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | ARPC2 Inhibitor | MedChemExpress [medchemexpress.com]

- 7. What is this compound used for? [synapse.patsnap.com]

Benproperine Phosphate-Induced Autophagy Arrest: A Technical Review for Cancer Therapeutics

Executive Summary

Benproperine phosphate (BPP), previously approved as an antitussive agent, has emerged as a promising therapeutic candidate for pancreatic cancer through a novel mechanism of lethal autophagy arrest. This repurposing approach demonstrates a dual mechanism: initiating autophagy via AMPK/mTOR pathway regulation while simultaneously blocking autophagosome-lysosome fusion through RAB11A inhibition, converting cytoprotective autophagy into a lethal process. Recent advances include nano-enabled delivery platforms that enhance tumor targeting and efficacy while reducing systemic toxicity. This technical review comprehensively examines the molecular mechanisms, experimental methodologies, and therapeutic potential of BPP-mediated autophagy arrest for researchers and drug development professionals.

Molecular Mechanisms of Action

Dual-Mode Autophagy Regulation

This compound exerts its antitumor effects through a sophisticated dual mechanism that disrupt the complete autophagy flux:

Autophagy Initiation via AMPK/mTOR: BPP activates AMP-activated protein kinase (AMPK) while inhibiting mammalian target of rapamycin (mTOR) signaling, triggering autophagy initiation and formation of autophagosomes [1] [2]. This initial phase resembles conventional autophagy induction.

Autophagosome-Lysosome Fusion Blockade: Unlike other autophagy inducers, BPP simultaneously downregulates Ras-related protein Rab-11A (RAB11A), a critical mediator of autophagosome-lysosome fusion [3] [1]. This disruption prevents the degradation of autophagic cargo, leading to accumulation of undegraded autophagosomes.

Lethal Autophagy Arrest: The combination of continuous autophagosome synthesis with blocked degradation creates an unsustainable cellular state characterized by excessive accumulation of autophagosomes, ultimately leading to cancer cell death [1] [2].

Comparative Mechanism Against Chloroquine

The mechanism of BPP differs significantly from classical autophagy inhibitors like chloroquine (CQ):

Table 1: Mechanism Comparison Between BPP and Chloroquine

| Feature | This compound (BPP) | Chloroquine (CQ) |

|---|---|---|

| Autophagy Initiation | Activates AMPK/mTOR pathway [1] | No initiation activity |

| Fusion Inhibition | Downregulates RAB11A expression [3] [1] | Raises lysosomal pH without RAB11A effect |

| Therapeutic Outcome | Converts protective autophagy to lethal process [3] | Mere blockade of autophagic flux |

| Clinical Translation | Shows survival benefit in models [3] | Failed to prolong survival in trials [3] |

Experimental Evidence & Validation Models

In Vitro Models and Assays

Multiple studies have validated BPP's efficacy across various pancreatic cancer cell lines using standardized assays:

Cell Viability Assays: BPP demonstrated significant anti-proliferative effects with IC₅₀ values in the micromolar range across multiple pancreatic cancer cell lines [1]. The combination of BPP with gemcitabine showed synergistic effects, significantly enhancing cytotoxicity compared to either agent alone [3].

Autophagic Flux Monitoring: Researchers employed multiple complementary methods including LC3-I/II immunoblotting, p62/SQSTM1 degradation assays, and fluorescence microscopy using mRFP-GFP-LC3 constructs to monitor autophagic flux [1] [4]. The mRFP-GFP-LC3 system allows differentiation between autophagosomes (yellow puncta) and autolysosomes (red puncta), confirming the blockade in autophagosome maturation [4].

Genetic Rescue Experiments: Overexpression of RAB11A partially reversed BPP-induced growth inhibition, confirming the critical role of RAB11A in BPP's mechanism of action [1]. Similarly, genetic inhibition of autophagy (ATG7 or ULK1 knockout) reduced BPP-mediated cell death, validating the autophagy-dependent nature of the cell death [1] [4].

In Vivo Models and Therapeutic Efficacy

The therapeutic potential of BPP has been evaluated in multiple animal models:

Table 2: In Vivo Efficacy Models for BPP in Pancreatic Cancer

| Model Type | Treatment Protocol | Key Findings | Reference |

|---|---|---|---|

| Subcutaneous Xenograft | BPP monotherapy (25-50 mg/kg) | Significant tumor growth inhibition; No obvious toxicity | [1] |

| Patient-Derived Xenograft (PDX) | BPP + Gemcitabine | Enhanced efficacy compared to gemcitabine alone | [3] |

| Orthotopic Pancreatic Model | HA/ZIF-8@BPP/Gem nanoplatform | Tumor targeting; Immune activation; Enhanced survival | [3] [5] |

Nano-Enabled Delivery Systems

ZIF-8 Nanoplatform Engineering

Recent advances have focused on overcoming delivery challenges through nanotechnology:

Synthesis and Characterization: The zeolitic imidazolate framework-8 (ZIF-8) nanocarrier was synthesized via a one-pot method where Zn²⁺ ions coordinate with 2-methylimidazole in the presence of BPP and gemcitabine [3]. The resulting particles exhibited a regular polyhedral structure with diameters of approximately 100-150 nm, ideal for enhanced permeability and retention (EPR) effect [3].

Surface Functionalization: Hyaluronic acid (HA) coating was applied to enhance tumor targeting through interaction with CD44 receptors highly expressed on pancreatic cancer cells [3]. This modification improved tumor-specific accumulation while reducing off-target effects.

pH-Responsive Drug Release: The ZIF-8 platform demonstrated excellent pH-responsive characteristics, remaining stable at physiological pH (7.4) while rapidly degrading and releasing payloads in the acidic tumor microenvironment (pH 6.5-5.0) [3]. This intelligent release profile minimizes systemic exposure while maximizing tumor drug concentration.

Therapeutic Outcomes of Nano-Formulations

The HA/ZIF-8@BPP/Gem formulation demonstrated remarkable therapeutic improvements:

Enhanced Pharmacokinetics: The nanoformulation significantly extended blood circulation time and improved tumor accumulation of both BPP and gemcitabine compared to free drug administration [3] [5].

Synergistic Efficacy: The co-delivery system exhibited superior antitumor activity compared to single agents or their free combinations, with near-complete tumor suppression in some models [3].

Immune Microenvironment Remodeling: RNA sequencing analysis revealed that the combination therapy stimulated immune-related cytokines and activated T-cell-mediated antitumor immunity, contributing to long-term antitumor memory [3] [5].

Signaling Pathway Visualization

The molecular mechanisms of BPP-induced lethal autophagy arrest can be visualized through the following signaling pathway:

Figure 1: Molecular mechanism of BPP-induced lethal autophagy arrest. BPP activates autophagy initiation through AMPK/mTOR regulation while simultaneously blocking autophagosome-lysosome fusion via RAB11A downregulation, resulting in lethal accumulation of autophagosomes and ultimately cancer cell death. Immune activation represents an additional benefit observed in nano-formulation studies [3] [1].

Technical Protocols & Methodologies

Critical In Vitro Assays

Researchers should implement these essential protocols to validate BPP-induced autophagy arrest:

Autophagic Flux Monitoring: Plate cells in confocal-compatible dishes and transfect with mRFP-GFP-LC3 plasmid. Treat with BPP (10-50μM) for 12-48 hours. Fix cells and image using confocal microscopy. Quantify yellow (autophagosomes) versus red (autolysosomes) puncta. BPP treatment shows increased yellow puncta with minimal red conversion, indicating fusion blockade [4].

Western Blot Analysis of Autophagy Markers: Extract proteins from BPP-treated cells. Perform immunoblotting for LC3-I/II conversion, p62/SQSTM1, and RAB11A. Use β-actin or GAPDH as loading controls. Include lysosomal inhibitors (bafilomycin A1, 100nM) to confirm flux inhibition. Expected results: increased LC3-II and p62 accumulation with decreased RAB11A expression [3] [1].

Immunofluorescence Staining: Seed cells on coverslips, treat with BPP, fix with 4% PFA, and permeabilize with 0.1% Triton X-100. Incubate with primary antibodies against LC3, LAMP1 (lysosomal marker), and RAB11A, followed by appropriate fluorescent secondary antibodies. Image using super-resolution microscopy. BPP treatment shows distinct LC3 and LAMP1 puncta with minimal colocalization [1].

In Vivo Evaluation Methods

For preclinical validation, these standardized approaches are recommended:

Orthotopic Pancreatic Cancer Models: Implant luciferase-tagged pancreatic cancer cells (Panc02, KPC, or patient-derived cells) into pancreatic tail of immunocompetent or immunodeficient mice. Monitor tumor growth weekly via bioluminescence imaging [3] [5].

Nanoformulation Administration: Administer HA/ZIF-8@BPP/Gem (5-10mg/kg BPP equivalent) via intravenous injection every 3-4 days. Compare against free BPP, gemcitabine, and combination therapies. Monitor body weight, behavior, and biochemical parameters for toxicity assessment [3].

Immunohistochemical Analysis: Harvest tumors, fix in formalin, and embed in paraffin. Section and stain for Ki67 (proliferation), cleaved caspase-3 (apoptosis), LC3 puncta (autophagy), and CD3/CD8 T-cell markers. BPP combination therapy should show decreased Ki67, increased LC3 accumulation, and enhanced T-cell infiltration [3] [5].

Discussion & Future Perspectives

Advantages Over Current Therapies

BPP-based autophagy arrest therapy offers several distinct advantages:

Overcoming Chemoresistance: By concurrently initiating and blocking autophagy, BPP effectively converts a primary resistance mechanism (protective autophagy) into a lethal process, potentially overcoming a key limitation of current gemcitabine-based regimens [3] [1].

Favorable Toxicity Profile: As a repurposed drug with established clinical use as an antitussive, BPP demonstrates a recognizable safety profile. Nanoformulations further enhance this advantage by reducing systemic exposure and improving tumor-specific delivery [3] [1].

Immune Activation Potential: Recent evidence suggests that BPP nanoformulations not only directly kill cancer cells but also remodel the tumor immune microenvironment, activating T-cell-mediated immunity and potentially creating long-term antitumor memory [3] [5].

Research Gaps and Clinical Translation Challenges

Despite promising results, several challenges remain:

Biomarker Identification: Patient stratification biomarkers are needed to identify individuals most likely to respond to BPP-based autophagy therapy. RAB11A expression levels may serve as a potential predictive biomarker requiring validation [1].

Combination Strategies: Optimal sequencing with conventional chemotherapy, radiotherapy, and immunotherapy needs systematic evaluation. Preclinical data suggests synergy with gemcitabine, but interactions with other pancreatic cancer regimens require investigation [3].

Clinical Trial Design: Phase I trials should consider the unique safety considerations of nanoformulations and the novel mechanism of lethal autophagy arrest. Traditional dose-limiting toxicity endpoints may require supplementation with pharmacodynamic biomarkers of autophagy arrest [3] [5].

Conclusion

References

- 1. Repurposing antitussive this compound against ... [pubmed.ncbi.nlm.nih.gov]

- 2. Repurposing antitussive this compound against ... [sigmaaldrich.com]

- 3. Nano-enabled repurposing of this compound ... [sciencedirect.com]

- 4. Distinct Signaling Pathways for Autophagy-Driven Cell ... [mdpi.com]

- 5. Nano-enabled repurposing of this compound ... [pubmed.ncbi.nlm.nih.gov]

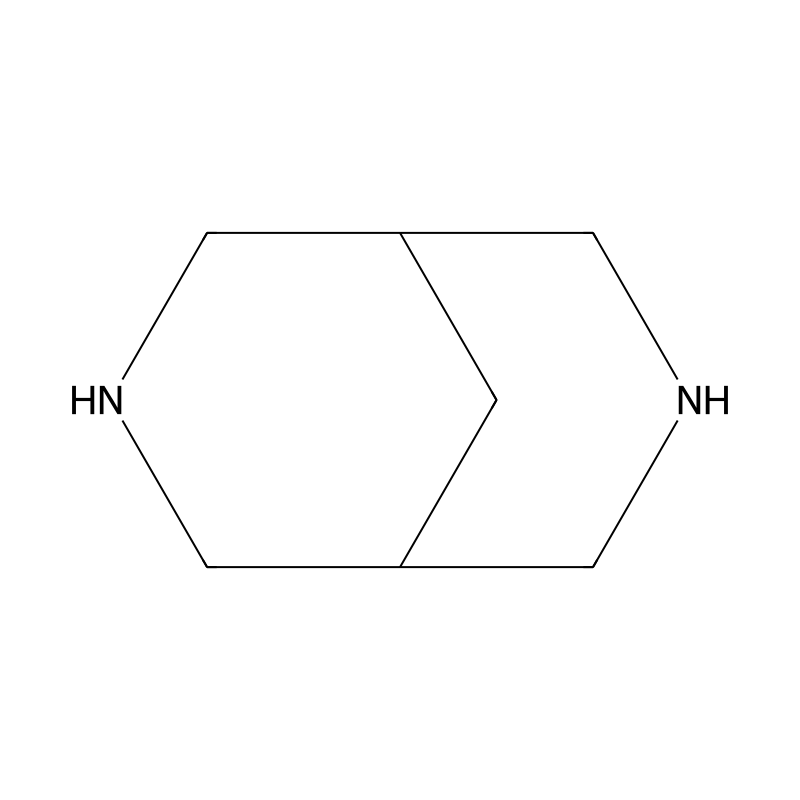

Technical Analysis of Benproperine Phosphate and RAB11A Interaction: Mechanisms and Therapeutic Applications

Drug Profile and Biological Significance

Benproperine phosphate (BPP) is an established antitussive agent that has recently emerged as a promising candidate for drug repurposing in oncology, particularly for pancreatic cancer. Chemically known as C₂₁H₃₀NO₅P with a molecular weight of 407.44 g/mol, BPP has attracted research interest due to its unexpected antiproliferative properties and ability to modulate critical cellular processes including autophagy and vesicular trafficking [1] [2]. The drug's potential extends beyond its original indication as studies have revealed significant anticancer effects both in vitro and in vivo through mechanisms involving autophagy arrest [3] [4].

RAB11A (Ras-related protein Rab-11A) is a small GTPase encoded by the RAB11A gene located on chromosome 15 (15q22.31) that functions as a crucial regulator of intracellular membrane trafficking. This 216-amino acid protein operates as a molecular switch, cycling between GTP-bound (active) and GDP-bound (inactive) states to control vesicular transport through recycling endosomes [5] [6]. RAB11A facilitates multiple cellular processes including cytokinesis, cell migration, and receptor recycling through its interaction with effector proteins, particularly the Rab11 family-interacting proteins (FIPs) [7] [8]. The protein's functional significance is underscored by recent findings linking RAB11A mutations to neurodevelopmental disorders characterized by intellectual disability, motor deficits, and brain structural anomalies, highlighting its critical role in neuronal development and function [6].

Table 1: Fundamental Characteristics of this compound and RAB11A

| Parameter | This compound | RAB11A |

|---|---|---|

| Classification | Small molecule antitussive | Small GTPase |

| Molecular Weight | 407.44 g/mol | 24.4 kDa (216 amino acids) |

| Chemical Formula | C₂₁H₃₀NO₅P | - |

| Gene Location | - | 15q22.31 |

| Primary Functions | Cough suppression, autophagy induction | Intracellular vesicle trafficking, recycling endosome function |

| Therapeutic Significance | Drug repurposing candidate for pancreatic cancer | Essential cellular protein; mutations linked to neurodevelopmental disorders |

Molecular Mechanisms of Interaction and Pathophysiological Consequences

Autophagy Arrest Mechanism

The interaction network between this compound and RAB11A represents a fascinating example of how a small molecule can modulate specific cellular pathways to produce therapeutic effects. BPP exerts a dual mechanism on the autophagy process: it simultaneously initiates autophagy through AMPK/mTOR pathway activation while blockading autophagosomal degradation through RAB11A interference. This dual action creates a state of "autophagy arrest" characterized by excessive accumulation of autophagosomes that ultimately leads to cancer cell death [3] [4].

The molecular interplay involves BPP-mediated downregulation of RAB11A expression or disruption of its function, which impairs the critical autophagosome-lysosome fusion step. This disruption prevents the formation of autolysosomes and subsequent degradation of autophagic cargo, resulting in the accumulation of dysfunctional autophagosomes that trigger apoptotic pathways in cancer cells. Supporting this mechanism, experimental evidence demonstrates that RAB11A overexpression can partially reverse BPP-induced growth inhibition in pancreatic cancer cells, confirming RAB11A's central role in the process [3].

RAB11A in Viral Replication

Beyond its role in autophagy, RAB11A participates in the replication cycle of respiratory RNA viruses including human parainfluenza virus type 3 (HPIV3), respiratory syncytial virus (RSV), and influenza A virus (IAV). RAB11A, in complex with its effector FIP2, regulates the intracellular trafficking of viral ribonucleoproteins (vRNPs), facilitating their transport to the plasma membrane for assembly and budding. The functional significance of this pathway is demonstrated by studies showing that disruption of the RAB11A-FIP2 complex through targeted peptides (such as YT-DRI) causes vRNP aggregation in the cytoplasm and significantly reduces viral replication [8].

Table 2: Experimental Evidence for this compound and RAB11A Interactions

| Experimental Context | Observed Effects | Key Findings | Citation |

|---|---|---|---|

| Pancreatic Cancer Models | Autophagy arrest, growth inhibition | BPP triggers AMPK/mTOR-mediated autophagy initiation while disrupting RAB11A-mediated autophagosome-lysosome fusion | [3] [4] |

| Viral Replication Studies | Inhibition of HPIV3, RSV, and IAV replication | RAB11A-FIP2 complex critical for vRNP trafficking; targeted peptides suppress viral replication | [8] |

| Nanoparticle Delivery System | Enhanced chemotherapy efficacy | HA/ZIF-8@BPP/Gem platform synergizes BPP with gemcitabine, converting protective autophagy into lethal process | [9] |

| Neurodevelopmental Disorders | Brain structural and functional abnormalities | RAB11A mutations associated with cerebral atrophy, intellectual disability, and motor deficits | [6] |

Therapeutic Potential and Research Applications

Anti-Pancreatic Cancer Effects

Pancreatic cancer remains one of the most challenging malignancies worldwide with limited treatment options and poor prognosis. The repurposing of this compound represents a novel therapeutic approach based on its ability to induce lethal autophagy arrest in pancreatic cancer cells. Research demonstrates that BPP exhibits significant anticancer effects both in vitro and in vivo, effectively inhibiting tumor growth through the RAB11A-mediated mechanism described previously [3] [4]. The therapeutic potential of BPP is further enhanced by its synergistic activity with existing chemotherapeutic agents, particularly gemcitabine, a standard treatment for pancreatic cancer.

Recent advances in nano-enabled drug delivery have further expanded BPP's therapeutic potential. A hyaluronic acid-modified zeolitic imidazolate framework-8 (ZIF-8) nanoplatform (HA/ZIF-8@BPP/Gem) has been developed for co-delivery of BPP and gemcitabine. This innovative approach demonstrates enhanced efficacy against pancreatic cancer in cell lines, patient-derived xenograft models, and orthotopic tumor models, without causing significant biochemical abnormalities or organ toxicity. The nanoparticle formulation enables rapid release of BPP and gemcitabine in the acidic tumor microenvironment, where BPP blocks RAB11A-dependent autophagosome-lysosome fusion, thereby converting Gem-induced protective autophagy into a lethal process [9].

RAB11A as a Therapeutic Target

The central role of RAB11A in multiple disease pathways positions it as a promising therapeutic target for various conditions. In cancer, RAB11A's function in vesicular trafficking and autophagy makes it a strategic target for inducing autophagy arrest. In viral infections, the RAB11A-FIP2 complex offers a unique target for broad-spectrum antiviral strategies against multiple respiratory viruses. Emerging research has developed peptides that specifically target the RAB11A-FIP2 complex, effectively suppressing viral replication by disrupting vRNP trafficking [8].

In neurodevelopmental contexts, understanding RAB11A dysfunction provides insights into potential intervention strategies for related disorders. Zebrafish models with rab11a deficiency exhibit decreased brain size and neurobehavioral abnormalities, mirroring aspects of human RAB11A-associated neurodevelopmental disorders and providing a valuable platform for investigating disease mechanisms and screening therapeutic compounds [6].

Experimental Protocols and Research Methodologies

In Vitro Assessment of BPP-RAB11A Interaction in Cancer Models

The investigation of BPP's effects on pancreatic cancer cells involves a series of standardized in vitro protocols that enable researchers to elucidate the compound's mechanism of action:

Cell Culture and Treatment: Human pancreatic cancer cell lines (MIA-PaCa-2, Panc-1, AsPC-1, BxPC-3) are maintained in appropriate media (Dulbecco's Modified Eagle Medium or RPMI 1640) supplemented with 10% FBS and 1% penicillin/streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂. For experiments, BPP is dissolved in PBS and applied to cells at various concentrations based on the experimental design [3].

Western Blot Analysis: Following BPP treatment, cells are lysed using RIPA buffer (150 mM Tris/HCl, pH 7.5, 150 mM NaCl, 1% NP-40, plus protease inhibitors). Protein concentration is determined using a bicinchoninic acid (BCA) Protein Assay. Equal amounts of protein (15-30 μg) are separated by SDS/PAGE and transferred to polyvinylidene difluoride (PVDF) membranes. Membranes are blocked with skimmed milk in TBST before incubation with primary antibodies against RAB11A, LC3, p62, ATG5, Beclin 1, and other autophagy-related proteins, followed by appropriate secondary antibodies. Target proteins are visualized using enhanced chemiluminescence reagents [3].

Immunofluorescence Staining: Cells are grown on glass coverslips in 24-well plates (5 × 10³ cells/well) and treated with BPP. After treatment, cells are fixed with 4% paraformaldehyde in PBS for 1 hour, permeabilized with 0.4% Triton X-100, and incubated with primary antibodies against RAB11A and LC3, followed by appropriate fluorescent secondary antibodies (e.g., Alexa Fluor 488 or 594). Cells are then visualized using fluorescence microscopy to assess protein localization and autophagosome accumulation [3].

Viral Replication Studies

The role of RAB11A in viral replication can be investigated using the following methodological approaches:

Cytoskeleton Depolymerization Assay: HeLa cells are treated with cytoskeleton-depolymerizing agents such as Nocodazole (NCZ, microtubule inhibitor) or Cytochalasin D (Cyto D, actin inhibitor) at concentrations of 0.2 μM or 1 μM for 6 hours. Following treatment, cells are infected with HPIV3 for 18 hours before additional inhibitor treatment for 6 hours. Viral titers in supernatant and intracellular viral RNA/protein levels are then assessed to determine the effects on viral assembly and budding [8].

Peptide Inhibition Studies: Peptides targeting the RAB11A-FIP2 complex (such as YT-DRI) are designed based on the structural interface between RAB11A and FIP2. These peptides are introduced into infected cells to assess their impact on vRNP trafficking and viral replication through plaque assays, Western blotting of viral proteins, and immunofluorescence microscopy of vRNP localization [8].

The following diagram illustrates the central mechanism by which this compound interacts with cellular pathways to produce its therapeutic effects:

Dual pathway of BPP-induced autophagy arrest showing initiation and blockade mechanisms.

Structural and Functional Insights

RAB11A Structure and Binding Interfaces

RAB11A functions as a molecular switch through its GTP/GDP-binding cycle, and its interaction with effector proteins is essential for its cellular functions. Structural studies have revealed that RAB11A forms a heterotetrameric complex with its effector FIP2, arranged as a Rab11-(FIP2)₂-Rab11 complex with dyad symmetry. In this complex, FIP2 forms a central α-helical coiled coil, with both helices contributing to the Rab11 binding patch on equivalent and opposite sides of the homodimer. The Switch 1 region of RAB11A becomes embedded between the two helices of FIP2, while the Switch 2 region remains flexible and peripherally associated with the effector [7].

This structural arrangement reveals the molecular basis for RAB11A recognition by FIPs and suggests the mechanisms underlying endocytic recycling pathways. The interface between RAB11A and FIP2 provides a target for therapeutic intervention, as demonstrated by the development of YT-DRI and similar peptides that disrupt this interaction to achieve antiviral effects [8]. Understanding these structural details enables more precise targeting of RAB11A in various disease contexts.

Conclusion and Future Research Directions

The interaction between this compound and RAB11A represents a compelling example of drug repurposing based on understanding specific molecular mechanisms. The dual action of BPP on autophagy initiation and RAB11A-mediated blockade creates a unique therapeutic approach for challenging malignancies like pancreatic cancer. Meanwhile, the central role of RAB11A in viral replication and neurodevelopment highlights its significance as a multifunctional cellular regulator with broad therapeutic implications.

Future research directions should focus on several key areas: First, structural optimization of BPP or development of derivatives with improved potency and selectivity for RAB11A could enhance therapeutic efficacy while minimizing potential side effects. Second, exploring combination therapies that leverage the BPP-RAB11A interaction with existing chemotherapeutic agents or immunotherapies may provide synergistic benefits. Third, the development of targeted delivery systems, such as the nanoparticle approach already investigated, could further improve the therapeutic index of BPP-based treatments. Finally, expanding research into RAB11A's roles in different disease contexts may uncover additional therapeutic applications for targeting this multifunctional GTPase.

References

- 1. | CAS 19428-14-9 | SCBT - Santa Cruz... This compound [scbt.com]

- 2. : Uses, Benproperine , Interactions of... | DrugBank Online Mechanism [go.drugbank.com]

- 3. Repurposing antitussive this compound against ... [pmc.ncbi.nlm.nih.gov]

- 4. Repurposing antitussive benproperine against pancreatic... phosphate [pubmed.ncbi.nlm.nih.gov]

- 5. Protein structure - RAB - The Human Protein Atlas 11 A [proteinatlas.org]

- 6. Frontiers | A de novo mutation in RAB is associated with... 11 A [frontiersin.org]

- 7. Crystal Structure of Rab11 in Complex with ... [sciencedirect.com]

- 8. Peptides targeting RAB11A–FIP2 complex inhibit HPIV3, RSV ... [cellandbioscience.biomedcentral.com]

- 9. Nano-enabled repurposing of this compound ... [pubmed.ncbi.nlm.nih.gov]

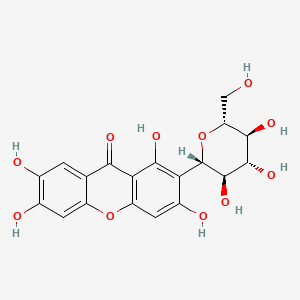

benproperine phosphate metabolites identification human plasma

Identified Metabolites & Analytical Methods

The primary metabolites of benproperine identified in human plasma and urine are monohydroxylated derivatives and their conjugates [1] [2].

| Metabolite Name | Abbreviation | Matrix (Found in) | Key Identification Method |

|---|---|---|---|

| 1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol [1] [2] | 4-OH-BPP [2] | Plasma, Urine [2] | LC-MS/MS, comparison with synthesized standard [1] [2] |

| 1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol [1] [2] | 3-OH-BPP [2] | Plasma, Urine [2] | LC-MS/MS, comparison with synthesized standard [1] [2] |

| Glucuronide conjugate of 4-OH-BPP [1] | - | Urine [1] | LC-MS/MS, comparison with synthesized standard [1] |

| Glucuronide conjugate of 3-OH-BPP [1] | - | Urine [1] | LC-MS/MS, comparison with synthesized standard [1] |

The experimental workflow for identifying and quantifying these metabolites typically follows a multi-step process, as outlined in the diagram below:

Quantitative Determination & Pharmacokinetics

A validated LC-MS/MS method was developed for the simultaneous determination of BPP and its two hydroxylated metabolites in human biological samples [2]. Key parameters are as follows:

| Parameter | Details |

|---|---|

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] |

| Chromatography | Column: Diamonsil C18 (150 mm x 4.6 mm i.d.); Mobile Phase: Acetonitrile-Water-Formic Acid (34:66:1, v/v/v); Flow Rate: 0.5 mL/min [2] |

| Mass Spectrometry | Ionization: Electrospray Ionization (ESI); Mode: Selected Reaction Monitoring (SRM) [2] |

| Internal Standard | Dextromethorphan [2] |

The method's performance characteristics and key pharmacokinetic findings are summarized below:

| Analyte | Matrix | LLOQ (nmol/L) | Precision (RSD) | Accuracy | Key Pharmacokinetic Finding |

|---|---|---|---|---|---|

| BPP | Plasma | 60 [2] | < 9.2% [2] | Within ±4.3% [2] | - |

| 3-OH-BPP | Plasma | 4.0 [2] | < 9.2% [2] | Within ±4.3% [2] | Detectable in body for at least 192 h post-dose [2] |

| 4-OH-BPP | Plasma | 4.0 [2] | < 9.2% [2] | Within ±4.3% [2] | - |

| 3-OH-BPP | Urine | 4.7 [2] | < 9.2% [2] | Within ±4.3% [2] | - |

| 4-OH-BPP | Urine | 2.4 [2] | < 9.2% [2] | Within ±4.3% [2] | - |

Importance of Metabolite Identification

Understanding a drug's metabolic profile is crucial in development. Metabolites can be pharmacologically active or contribute to toxicity [3] [4]. Regulatory authorities require safety evaluation of human metabolites that exceed 10% of total drug-related exposure [3]. The identification of 3-OH-BPP and 4-OH-BPP as metabolites with prolonged presence in the body highlights the importance of such studies for a comprehensive safety profile [2].

References

- 1. Identification of some benproperine metabolites in humans ... [nature.com]

- 2. Identification and quantitative determination of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolite Identification in the Preclinical and Clinical ... [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolites in Drug Development: What is a Metabolite? [allucent.com]

benproperine phosphate piperidinol metabolites 3-OH-BPP 4-OH-BPP

Quantitative Determination Data

| Parameter | Benproperine (BPP) | 3-OH-BPP | 4-OH-BPP |

|---|---|---|---|

| Plasma LLOQ | 60 nmol/L | 4.0 nmol/L | 4.0 nmol/L |

| Urine LLOQ | 4.9 nmol/L | 4.7 nmol/L | 2.4 nmol/L |

| Intra-/Inter-run Precision | < 9.2% | < 9.2% | < 9.2% |

| Accuracy | Within ±4.3% | Within ±4.3% | Within ±4.3% |

| Key Pharmacokinetic Finding | Residue detected at least 192 h post-dose |

Below is the experimental workflow for the identification and quantification of these metabolites.

Experimental workflow for determining benproperine metabolites

Detailed Experimental Protocol

The following details are based on the research method [1]:

- Sample Preparation & Extraction: For plasma, the analytes (BPP, 3-OH-BPP, 4-OH-BPP) were extracted using a liquid-liquid extraction technique. For urine samples, an enzymatic hydrolysis step was performed prior to extraction to liberate the metabolites.

- Chromatographic Separation: Separation was achieved using a Diamonsil C18 column (150 mm x 4.6 mm i.d.). The isocratic mobile phase consisted of acetonitrile-water-formic acid (34:66:1, v/v/v) delivered at a flow rate of 0.5 ml/min.

- Mass Spectrometric Detection: Detection was performed using tandem mass spectrometry with an electrospray ionization (ESI) interface operating in positive ion mode. Quantification was conducted using the Selected Reaction Monitoring (SRM) mode for high sensitivity and specificity. Dextromethorphan was used as an internal standard to ensure analytical precision and accuracy.

- Method Validation: The procedure was rigorously validated. It demonstrated excellent sensitivity with low limits of quantification (LLOQ), as shown in the table above. The method was also shown to be precise (both intra- and inter-run precision below 9.2%) and accurate (within ±4.3%).

Key Pharmacokinetic Insight

A critical finding from the application of this method was that the metabolite 3-OH-BPP residues were detected in the body for at least 192 hours (8 days) after a single oral dose of benproperine [1]. This indicates a notably long elimination half-life for this metabolite, which is a crucial consideration for understanding the drug's duration of action and potential accumulation.

References

benproperine phosphate small molecule modality

Benproperine Phosphate at a Glance

This compound is a small molecule drug, established as an antitussive (cough suppressant) and now being investigated for new therapeutic areas [1] [2]. The table below summarizes its fundamental technical identifiers.

| Property | Description |

|---|---|

| Generic Name | Benproperine [1] |

| IUPAC Name | 1-[1-(2-benzylphenoxy)propan-2-yl]piperidine [1] |

| Chemical Formula | C21H27NO [1] |

| Modality | Small Molecule [1] |

| Molecular Weight | Average: 309.453 g/mol [1] |

| ATC Code | R05DB02 (Antitussives) [1] |

| Chemical Class | Diphenylmethanes [1] |

| Common Salt Form | This compound (CAS: 3563-76-6) [1] |

| Synonyms | Bemproperina, Benproperinum; Brand names: Cofrel, Pirexyl [1] |

Mechanism of Action as an Antitussive

The therapeutic action of this compound in suppressing cough is multifaceted, involving both central and peripheral pathways [2].

Benproperine's multi-target mechanism for cough suppression.

- Central Action: The primary mechanism involves action on the central nervous system. Benproperine targets the cough center in the medulla oblongata of the brainstem, reducing its sensitivity to incoming cough signals. Unlike opioid-based antitussives, it does this without acting on opioid receptors, thereby avoiding risks of dependency and respiratory depression [2].

- Peripheral Actions: The drug also exhibits several peripheral effects:

- Local Anesthetic Effect: It desensitizes sensory receptors in the respiratory tract, reducing the initiation of the cough reflex [2].

- Bronchodilator Effect: It helps relax airway smooth muscles, easing breathing and reducing physical irritation [2].

- Anti-inflammatory Properties: It can help reduce cough induced by respiratory tract inflammation [2].

Synthesis and Stereochemistry

An improved synthetic procedure for producing the enantiomerically pure forms of this compound has been developed [3].

- Key Intermediate: The synthesis starts from o-benzylphenol and (S)-(+)-epichlorohydrin to produce the key intermediate, (R)-1-(2-benzylphenoxy)propan-2-ol, via etherification and a selective ring-opening reaction [3].

- Stereoselective Pathway: The intermediate is then converted to a tosylate, which undergoes an SN2-type reaction with piperidine to directly yield (S)-(-)-benproperine. The same tosylate can be processed through a two-step SN2 reaction (using LiBr and then piperidine) to produce the (R)-(+)-benproperine enantiomer [3].

- Advantages: This method is noted for its mild reaction conditions, simple operation, easy product separation, high yield, and suitability for large-scale manufacturing [3].

Emerging Research: Repurposing for Oncology

Recent studies have revealed that Benproperine, particularly its S-stereoisomer, has potent activity against cancer metastasis and can synergize with chemotherapy [4] [5].

S-Benproperine as a Metastasis Inhibitor

A 2022 study demonstrated that S-Benproperine (S-Benp) is the active stereoisomer responsible for the antimetastatic effect, inhibiting cancer cell migration and invasion much more strongly than the R-isomer [4].

- Target Identification: S-Benp directly binds to ARPC2, a subunit of the Actin-Related Protein 2/3 (Arp2/3) complex, which is crucial for actin polymerization and cell motility [4].

- Validation of Binding: The direct interaction was confirmed through multiple techniques:

- Surface Plasmon Resonance (SPR): Showed a dose-dependent binding with a dissociation constant (KD) of 1.12 × 10⁻⁶ M [4].

- Cellular Thermal Shift Assay (CETSA) & Drug Affinity Responsive Target Stability (DARTS): These label-free methods confirmed the stabilization of ARPC2 upon S-Benp binding, indicating direct engagement in a cellular context [4].

- Functional Effect: By inhibiting ARPC2, S-Benp suppresses actin remodeling, specifically the formation of lamellipodia—membrane protrusions essential for cancer cell migration [4].

- In Vivo Efficacy: In an orthotopic mouse model of pancreatic cancer, S-Benp significantly inhibited the growth of the primary tumor and its metastasis to organs like the liver and spleen [4].

Nano-Enabled Drug Repurposing in Pancreatic Cancer

A very recent 2025 publication explores a novel nanoplatform to co-deliver this compound (BPP) with the standard chemotherapeutic Gemcitabine (Gem) for enhanced pancreatic cancer treatment [5].

- Nanoplatform: The system uses a hyaluronic acid (HA)-modified zeolitic imidazolate framework-8 (ZIF-8) to co-deliver BPP and Gem (HA/ZIF-8@BPP/Gem) [5].

- Synergistic Mechanism: BPP and Gem are rapidly released in the acidic tumor microenvironment. Mechanistically, BPP initiates autophagy but blocks the RAB11A-dependent autophagosome-lysosome fusion. This converts the protective autophagy typically induced by chemotherapy into a lethal process for cancer cells [5].

- Immune Activation: RNA sequencing and flow cytometry revealed that the nanoplatform also stimulates immune-related cytokines and activates T cell-mediated immunity [5].

The diagram below integrates these anticancer mechanisms.

Two proposed anticancer mechanisms of this compound.

Conclusion and Future Perspectives

This compound is a compelling example of drug repurposing. From its well-established use as a non-narcotic cough suppressant, it has emerged as a promising therapeutic agent in oncology. The stereoselective activity of S-Benproperine as a specific ARPC2 inhibitor offers a novel strategy to combat cancer metastasis by directly targeting the cell motility machinery. Furthermore, nano-enabled delivery systems that leverage its ability to disrupt autophagy represent a cutting-edge approach to enhance chemotherapy efficacy. Future work will likely focus on clinical trials to validate these promising preclinical findings.

References

- 1. : Uses, Interactions, Mechanism of... | DrugBank Online Benproperine [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. A new and practical procedure is described for the preparation of benp... [sioc-journal.cn]

- 4. S-Benproperine, an Active Stereoisomer of ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. Nano-enabled repurposing of this compound ... [pubmed.ncbi.nlm.nih.gov]

Synthesis of Benproperine Phosphate Enantiomers

An improved synthetic method for preparing (R)-(+)- and (S)-(−)-benproperine phosphate is described in the literature [1]. This method is noted for its mild reaction conditions, simple operation, easy product separation, high yield, and suitability for commercial-scale manufacturing [1].

The synthesis starts from o-benzylphenol and (S)-(+)-epichlorohydrin. The key intermediate, (R)-1-(2-benzylphenoxy)propan-2-ol, is prepared through an etherification and selective ring-opening reaction [1]. The subsequent steps diverge to produce each enantiomer specifically.

The workflow below illustrates the synthetic pathway for both enantiomers starting from the common intermediate.

Biological Activity of the Stereoisomers

The two enantiomers of benproperine show significantly different biological profiles. While both are equally effective as cough suppressants, recent research has identified that the S-enantiomer is a potent and specific inhibitor of cancer cell migration and invasion by targeting the actin-related protein 2/3 complex subunit 2 (ARPC2) [2].

The table below summarizes the key differential activities.

| Activity | (S)-(−)-Benproperine | (R)-(+)-Benproperine | Notes |

|---|---|---|---|

| Antitussive (Cough Suppressant) | Active [3] | Active [3] | No significant difference in effect observed [3]. |

| Inhibition of Cancer Cell Migration & Invasion | Potently active (IC~50~ ~1-2 µM) [2] | Weak or inactive [2] | S-Benp inhibits actin polymerization and lamellipodium formation [2]. |

| Binding to ARPC2 Target | Direct and specific binding (K~D~ ~1.12 µM) [2] | Non-specific binding [2] | Binding confirmed by SPR, CETSA, and DARTS assays [2]. |

| In Vivo Metastasis Inhibition | Active (significant suppression in mouse models) [2] | Information not available | S-Benp inhibited primary tumor growth and metastasis to liver, spleen, and kidney [2]. |

| Effect on Normal Cell Migration | No effect (up to 10 µM) [2] | No effect (up to 10 µM) [2] | Tested on MCF-10A mammary gland epithelial cells [2]. |

Analytical and Characterization Methods

To support the synthesis and verification of the enantiomers, the following analytical techniques are referenced in the literature:

- Characterization: The synthesized (S)-(−)- and (R)-(+)-benproperine phosphate enantiomers were characterized by ¹H NMR and HRMS techniques [1].

- HPLC Analysis: A reversed-phase HPLC method for determining benproperine phosphate (likely the racemate) used a C18 column with a mobile phase of methanol-water-glacial acetic acid-triethylamine (60:35:5:0.1, V/V) and UV detection at 270 nm [4].

- Chiral Differentiation by NMR: While not specifically applied to benproperine in these results, a general method for differentiating chiral phosphorus enantiomers using ³¹P NMR with commercially available amino acid derivatives (e.g., Fmoc-Trp(Boc)-OH) as chiral solvating agents is documented [5].

References

- 1. A New Method for Synthesis of... [sioc-journal.cn]

- 2. S-Benproperine, an Active Stereoisomer of ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. Identification of some benproperine metabolites in humans and... [nature.com]

- 4. [Determination of this compound tablets by high ... [pubmed.ncbi.nlm.nih.gov]

- 5. Differentiation of chiral phosphorus enantiomers by 31P ... [pmc.ncbi.nlm.nih.gov]

benproperine phosphate pharmacokinetics accumulation

Quantitative Data Summary

The table below consolidates the key quantitative findings from the research on benproperine phosphate.

| Parameter / Finding | Details | Source / Context |

|---|

| Enantioselective Pharmacokinetics (in humans) | • AUC & Cmax: (-)-(S)-enantiomer values were 2.18 and 2.12 times higher than (+)-(R)-enantiomer. • Plasma Ratio (S/R): Reached 3.8 at 0.5 hours post-dose, decreased to ~2.2 at 2 hours, and remained stable for 24 hours. | Single-dose study of 60 mg racemic BPP in healthy volunteers [1]. | | In Vitro Anti-Cancer Efficacy (PC cells) | Significant anti-cancer effect and growth inhibition via induction of autophagy-mediated cell death [2] [3]. | Studies on human pancreatic cancer cell lines (e.g., MIA-PaCa-2, Panc-1). | | In Vivo Anti-Cancer Efficacy | Demonstrated significant anti-cancer effects in patient-derived xenograft (PDX) and orthotopic tumor models without significant biochemical abnormalities or organ toxicity [4]. | Nano-formulation (HA/ZIF-8@BPP/Gem) in mouse models. | | Nano-Formulation Characterization | Platform: Hyaluronic acid (HA) modified Zeolitic Imidazolate Framework-8 (ZIF-8). Function: Co-delivers BPP and Gemcitabine (Gem); enables rapid drug release in the acidic tumor microenvironment [4]. | Strategy to improve bioavailability and overcome resistance. |

Core Mechanisms & Experimental Protocols

The anticancer activity of BPP is mechanistically linked to its unique disruption of the autophagy process.

Mechanism of Action: Lethal Autophagy Arrest

BPP exerts its anti-cancer effect through a dual mechanism within the autophagy pathway, ultimately causing a lethal accumulation of cellular waste.

- Step 1 - Autophagy Initiation: BPP triggers the initiation of autophagy via the AMPK/mTOR signaling pathway [2] [3].

- Step 2 - Fusion Blockade: Simultaneously, BPP disturbs Ras-related protein Rab-11A (RAB11A)-mediated autophagosome-lysosome fusion [4] [2] [3].

- Step 3 - Lethal Accumulation: This results in the excessive accumulation of autophagosomes that cannot be cleared, converting a normally protective cellular process into a lethal event for pancreatic cancer cells [4].

This mechanism can be visualized in the following pathway diagram:

Diagram of the dual mechanism of BPP inducing lethal autophagy arrest in cancer cells.

Key Experimental Methodologies

The following are detailed protocols from the cited studies for investigating BPP's effects.

1. In Vitro Cell Growth and Viability Assays

- Purpose: To determine the inhibitory effect of BPP on pancreatic cancer cell growth.

- Protocol:

- Cell Lines: Use human PC cell lines (e.g., MIA-PaCa-2, Panc-1, AsPC-1). Culture in appropriate media (e.g., Dulbecco's Modified Eagle's Medium) supplemented with 10% FBS at 37°C and 5% CO₂ [2].

- MTT Assay: Plate cells in 96-well plates (4×10³ cells/well). Treat with a range of BPP concentrations for 24 hours. Add MTT reagent and measure the optical density at 570 nm to assess cell viability [2].

- Colony Formation Assay: Plate cells in 24-well plates (1000 cells/well). Treat with BPP. After one week, fix cells with paraformaldehyde, stain with crystal violet, and count visible colonies [2].

- Lactate Dehydrogenase (LDH) Release Assay: Use a commercial LDH kit to measure cytotoxicity by detecting LDH released from damaged cells into the culture medium [2].

2. Mechanistic Investigation via Western Blotting and Immunofluorescence

- Purpose: To analyze protein expression and localization changes in response to BPP treatment.

- Protocol:

- Protein Extraction & Western Blotting: Lyse BPP-treated cells using RIPA buffer. Quantify proteins, separate by SDS/PAGE, and transfer to PVDF membranes. Incubate with primary antibodies (e.g., against LC3, p62, RAB11A, AMPK, mTOR, and their phosphorylated forms) overnight at 4°C, followed by HRP-conjugated secondary antibodies. Visualize using enhanced chemiluminescence reagents [2].

- Immunofluorescence: Grow cells on glass coverslips. After BPP treatment, fix with paraformaldehyde, permeabilize with Triton X-100, and incubate with primary antibodies. Then, incubate with fluorescent dye-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594). Mount and visualize using a fluorescence microscope to observe the localization of proteins like LC3 (a marker for autophagosomes) [2].

3. In Vivo Efficacy and Toxicity Studies

- Purpose: To evaluate the anti-tumor efficacy and safety of BPP, particularly in its nano-enabled form.

- Protocol:

- Animal Models: Use patient-derived xenograft (PDX) or orthotopic tumor models in mice [4].

- Treatment: Administer the nano-formulation (e.g., HA/ZIF-8@BPP/Gem) intravenously. The control groups should receive free drugs or empty nanoparticles [4].

- Assessment: Monitor tumor volume over time. At the endpoint, collect blood for biochemical analysis (to assess organ toxicity) and harvest tumors and major organs for histological examination (e.g., H&E staining, Ki67 staining for proliferation) [4] [2].

Advanced Therapeutic Strategy: Nano-Enabled Delivery

The 2025 study introduces a sophisticated drug delivery system to overcome the challenges of pancreatic cancer treatment, such as poor drug bioavailability and resistance. The workflow and composition of this platform are illustrated below.

Workflow of the nano-enabled drug delivery platform for targeted therapy and immune activation.

Conclusion

References

- 1. [Enantioselective pharmacokinetics of benproperine in ... [pubmed.ncbi.nlm.nih.gov]

- 2. Repurposing antitussive this compound against ... [pmc.ncbi.nlm.nih.gov]

- 3. Repurposing antitussive this compound against ... [pubmed.ncbi.nlm.nih.gov]

- 4. Nano-enabled repurposing of this compound ... [pubmed.ncbi.nlm.nih.gov]

HPLC determination benproperine phosphate tablets

Proposed HPLC Method for Benproperine Phosphate

The following section outlines a reversed-phase HPLC method developed for the assay of this compound in tablet dosage forms.

Chromatographic Conditions

The table below summarizes the proposed chromatographic conditions:

| Parameter | Specification |

|---|---|

| HPLC System | Shimadzu or equivalent with PDA or UV-Vis detector |

| Column | C18 (e.g., Phenomenex Luna, 250 mm × 4.6 mm, 5 µm) [1] |

| Mobile Phase | Methanol : Buffer (e.g., Phosphate or Acetate, 10-50 mM, pH ~4.5) (e.g., 75 : 25, v/v) [2] |

| Flow Rate | 1.0 mL/min [3] |

| Column Temperature | 25-40°C (e.g., 30°C) [1] |

| Detection Wavelength | To be determined by PDA scan (e.g., 262 nm for reference) [1] |

| Injection Volume | 20 µL [1] [3] |

| Run Time | ~10-15 minutes |

Sample & Standard Preparation

- Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard (purity ≥99.8%) into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of approximately 1 mg/mL [1].

- Working Standard Solutions: Dilute the stock solution quantitatively with the mobile phase or a methanol-water mixture to create a series of concentrations for calibration (e.g., 5-100 µg/mL) [1].

- Tablet Sample Solution: Weigh and finely powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution and extraction. Cool to room temperature, dilute to volume with methanol, and mix well. Filter a portion of this solution through a 0.45 µm membrane filter before injection. Further dilute with mobile phase if necessary to fall within the calibration range [1] [3].

Method Validation Protocol

The following validation parameters should be assessed as per ICH guidelines [4] [3].

Validation Parameters & Specifications

The table below outlines the key validation characteristics and their target acceptance criteria.

| Parameter | Protocol Description | Target Acceptance Criteria |

|---|---|---|

| Specificity | Inject blank (excipients), standard, and sample. No interference at analyte retention time [3]. | Resolution >1.5 between benproperine and any close-eluting peak [4]. |

| Linearity | Analyze minimum of 5 concentrations (e.g., 50-150% of target concentration). Plot peak area vs. concentration [3]. | Correlation coefficient (r) > 0.999 [1]. |

| Accuracy (Recovery) | Spike placebo with known amounts of API at 80%, 100%, 120% levels. Analyze in triplicate [3]. | Mean recovery 98-102%; RSD < 2.0% [4]. |

| Precision | Repeatability: 6 injections of 100% standard. Intermediate Precision: Repeat on different day/different analyst [4]. | RSD of peak area ≤ 1.0% for repeatability; RSD ≤ 2.0% for intermediate precision [1]. |

| LOD & LOQ | Determine based on signal-to-noise ratio [3]. | LOD: S/N ≈ 3:1. LOQ: S/N ≈ 10:1 with RSD < 10% [3]. |

| Robustness | Deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), column temperature (±2°C), wavelength (±2 nm) [3]. | System suitability criteria met in all variations; RSD of retention time and area < 2%. |

Experimental Workflow and Validation

The following diagrams illustrate the logical flow of the method development and validation processes.

HPLC Method Development Workflow

HPLC Method Validation Process

Critical Considerations for Practice

- Sample Preparation is Key: Consistent and precise sample preparation is central to success. This includes accurate weighing, thorough extraction (sonication time is critical), and filtration to protect the column [5].

- Mobile Phase Preparation: Slight variations in pH and buffer concentration can dramatically affect chromatography. Always adjust the pH of the aqueous buffer before adding the organic solvent (methanol), and ensure thorough blending, degassing, and filtering prior to use [2].

- System Suitability Testing: Before starting validation or analysis, perform system suitability tests. This typically involves multiple injections of a standard solution to verify that parameters like retention time, theoretical plates, tailing factor, and %RSD of peak area are within predefined limits, ensuring the system is performing adequately.

Conclusion

This document provides a foundational protocol for the determination of this compound in tablets using RP-HPLC. The proposed method uses a C18 column with a methanolic mobile phase and UV detection. The accompanying validation protocol, designed in accordance with ICH guidelines, provides a clear roadmap to establish that the method is specific, linear, accurate, precise, and robust for its intended use. Final parameters, especially detection wavelength and mobile phase composition, must be optimized and established during the laboratory development phase.

References

- 1. Determination of Ebastine in Pharmaceutical Formulations ... [pmc.ncbi.nlm.nih.gov]

- 2. Developing HPLC Methods [sigmaaldrich.com]

- 3. Development and Validation of an HPLC Method ... [pmc.ncbi.nlm.nih.gov]

- 4. Steps for HPLC Method Validation [pharmaguideline.com]

- 5. Steps | Thermo Fisher Scientific - US HPLC Method Development [thermofisher.com]

Application Note: LC-MS/MS Quantification of Benproperine and its Metabolites in Human Plasma

Introduction

Benproperine (BPP) is a widely used antitussive agent. Understanding its pharmacokinetic profile requires selective and sensitive methods for its quantification in biological fluids. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of BPP and its two primary metabolites, 3-OH-BPP and 4-OH-BPP, in human plasma. The method has been successfully applied to pharmacokinetic studies, revealing that 3-OH-BPP remains detectable in the body for at least 192 hours after a single oral dose of BPP [1] [2].

Experimental Protocol

Instrumentation and Conditions

The following setup is used for the analysis:

| Component | Specification |

|---|---|

| LC System | Liquid Chromatograph equipped with an analytical column (Diamonsil C₁₈, 150 mm × 4.6 mm i.d.) |

| Mobile Phase | Acetonitrile-Water-Formic Acid (34:66:1, v/v/v) |

| Flow Rate | 0.5 mL/min |

| MS Detector | Tandem Mass Spectrometer |

| Ion Source | Electrospray Ionization (ESI) |

| Analysis Mode | Selected Reaction Monitoring (SRM) |

| Internal Standard | Dextromethorphan [1] [2] |

The workflow diagram below illustrates the complete analytical procedure:

Sample Preparation Procedure

- Extraction: Extract the analytes (BPP, 3-OH-BPP, 4-OH-BPP) from the plasma sample using liquid-liquid extraction.

- Internal Standard: Add dextromethorphan as an internal standard to the sample before extraction to control for variability.

- Urine Samples (if applicable): Enzymatically hydrolyze urine samples prior to extraction to cleave conjugates (e.g., glucuronides) for the quantification of total metabolite levels [1] [3].

- Concentration: Evaporate the organic extract to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Method Validation and Quantitative Data

The developed method was rigorously validated for the analysis of human plasma and urine samples. Key performance data are summarized below.

Table 1: Lower Limits of Quantification (LLOQ)

| Analyte | Plasma LLOQ (nmol/L) | Urine LLOQ (nmol/L) |

|---|---|---|

| BPP | 60 | 4.9 |

| 3-OH-BPP | 4.0 | 4.7 |

| 4-OH-BPP | 4.0 | 2.4 |

Table 2: Precision and Accuracy

| Parameter | Result |

|---|---|

| Intra-run & Inter-run Precision (RSD%) | < 9.2% |

| Method Accuracy | Within ±4.3% of the true value |

The method demonstrated excellent precision and accuracy, well within accepted bioanalytical method validation criteria [1] [2].

Pharmacokinetic Application

This validated method was effectively used for a pharmacokinetic investigation of BPP and its metabolites. A key finding was that the 3-OH-BPP metabolite residues persisted in the body for at least 192 hours (8 days) after a single oral dose of BPP, highlighting its prolonged presence and potential relevance in therapeutic or safety monitoring [1] [2].

Metabolite Identification and Activity

The metabolites quantified by this method have been structurally confirmed. The diagram below shows the metabolic pathway of benproperine.

- Structures: 3-OH-BPP is 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol and 4-OH-BPP is its 4-piperidinol isomer [1] [3] [4].

- Antitussive Activity: Importantly, studies in guinea pigs have shown that the monohydroxylated metabolites (3-OH-BPP and 4-OH-BPP) are inactive as antitussive agents [3] [4].

- Recent Findings: A 2022 study identified S-Benproperine as an active stereoisomer that inhibits cancer cell migration by binding to the ARPC2 protein, a component unrelated to its cough-suppressant action [5].

References

- 1. Journal of Chromatography B [sciencedirect.com]

- 2. Identification and quantitative determination of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of some benproperine metabolites in humans ... [nature.com]

- 4. Identification of some benproperine metabolites in humans ... [pubmed.ncbi.nlm.nih.gov]

- 5. S-Benproperine, an Active Stereoisomer of ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Quantitative Determination of Benproperine Metabolites in Human Urine using LC-MS/MS

Introduction & Background

Benproperine (BPP) is a widely used cough suppressant employed in the treatment of acute and dry cough, with an therapeutic profile that demonstrates comparable efficacy to codeine while being reportedly devoid of its undesirable side effects. The compound, chemically known as 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-piperidine, is typically administered orally in usual doses of 25-50 mg two to four times daily as either an embonate or phosphate salt. [1] [2] Despite its widespread clinical use, comprehensive understanding of benproperine's metabolic fate has been limited until relatively recently, creating a significant knowledge gap in clinical pharmacology and toxicology.

Previous investigations had identified that benproperine undergoes extensive metabolism in humans, with early studies detecting five mono-hydroxylated metabolites that conjugated predominantly with glucuronic acid in human urine. Initial characterization suggested that two of these metabolites were hydroxylated in the phenyl ring, while mass spectrometric evidence indicated that two others were likely hydroxylated in the piperidyl ring. [1] This metabolic pattern prompted further investigation into the exact structures of these metabolites and their potential pharmacological activity, particularly since accumulating evidence suggested that drug accumulation might occur with usual dosage regimens of benproperine in humans. [1]

The development of sensitive analytical methods for quantifying benproperine and its metabolites has been challenging due to the low concentrations present in biological fluids and the structural similarity of the metabolites. Earlier HPLC-UV methods lacked the necessary sensitivity and selectivity for comprehensive pharmacokinetic studies, with lower limits of quantification around 65 nmol/L, requiring extensive sample preparation including two-step extraction procedures. [1] The emergence of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized this field, offering superior selectivity, sensitivity, and throughput for the quantification of drugs and their metabolites in complex biological matrices. This technological advancement has enabled researchers to overcome previous methodological limitations and conduct detailed investigations into benproperine's metabolic profile and pharmacokinetic behavior. [3] [1]

Metabolite Identification & Structural Characterization

The structural elucidation of benproperine metabolites has been achieved through sophisticated analytical techniques combined with chemical synthesis. Two primary monohydroxylated metabolites have been identified and confirmed in human plasma and urine: 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol (3-OH-BPP) and 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol (4-OH-BPP). [3] These structures were conclusively identified by comparing retention times and mass spectra with synthetically produced reference standards using liquid chromatography-tandem mass spectrometry, providing definitive confirmation of their chemical structures. [3] [1]

The identification process employed comprehensive analysis using liquid chromatography-ion trap mass spectrometry (LC/MS/MS), with further confirmation through comparison of mass spectra and chromatographic retention times with synthesized reference substances. [4] The synthetic references were meticulously prepared using chemical synthesis, and their structures were unequivocally identified using 1H and 13C nuclear magnetic resonance spectroscopy alongside mass spectrometry, establishing reference materials of known purity and structure for comparative analysis. [4] This rigorous approach to metabolite identification represents a gold standard in the field of drug metabolism research.

In human urine, these monohydroxylated metabolites exist primarily as glucuronide conjugates, designated as compounds 4 and 5 in the literature. [4] The glucuronidation of phase I metabolites is a common metabolic pathway that enhances water solubility and facilitates urinary excretion. The identification of these conjugated metabolites required enzymatic hydrolysis for their release and subsequent detection, highlighting the importance of appropriate sample preparation techniques in comprehensive metabolic studies. The chemical synthesis of these glucuronide metabolites has been achieved, allowing for their direct characterization and serving as critical reference materials for analytical method development. [4]

Table 1: Identified Metabolites of Benproperine in Human Urine

| Metabolite Code | Chemical Name | Site of Hydroxylation | Conjugation | Status in Urine |

|---|---|---|---|---|

| 3-OH-BPP | 1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol | Piperidyl ring (position 3) | Free or glucuronide | Confirmed |

| 4-OH-BPP | 1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol | Piperidyl ring (position 4) | Free or glucuronide | Confirmed |

| 4 | 3-OH-BPP glucuronide | Piperidyl ring (position 3) | Glucuronide | Confirmed |

| 5 | 4-OH-BPP glucuronide | Piperidyl ring (position 4) | Glucuronide | Confirmed |

Materials & Methods

Chemicals and Reagents

- Reference standards: Benproperine phosphate should be obtained from certified suppliers with documented purity (98.5% or higher by HPLC). [1] The metabolite standards 3-OH-BPP and 4-OH-BPP must be synthesized according to established protocols with comprehensive structural characterization using 1H NMR, 13C NMR, and mass spectrometry. [4] [1]

- Internal standard: Dextromethorphan hydrobromide has been successfully employed as an internal standard for benproperine metabolite quantification due to its structural similarities and comparable extraction efficiency. [3] [1] Alternatively, stable isotope-labeled analogs of benproperine may be used if available.

- Solvents and buffers: HPLC-grade acetonitrile, methanol, and formic acid should be acquired from reputable suppliers. Water must be purified using a Millipore system or equivalent (18.2 MΩ·cm resistance). Ammonium formate or ammonium acetate buffers may be prepared for mobile phase optimization.

- Enzymes for hydrolysis: β-Glucuronidase enzymes (from Escherichia coli or Helix pomatia) are required for enzymatic hydrolysis of conjugated metabolites in urine samples. [3]

Sample Preparation Protocol

Urine Collection and Storage: Collect human urine samples in appropriate containers and store immediately at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles to maintain analyte stability.

Enzymatic Hydrolysis:

- Thaw urine samples completely at room temperature and vortex mix thoroughly.

- Transfer 1 mL of urine to a clean glass tube.

- Add 0.2 mL of β-glucuronidase solution (prepared in 0.1 M phosphate buffer, pH 6.8).

- Incubate at 37°C for 12-16 hours (overnight) in a water bath or incubator. [3]

Liquid-Liquid Extraction:

- After hydrolysis, add 100 μL of internal standard working solution (dextromethorphan, 1 μg/mL in methanol) to each sample.

- Adjust pH to 9.0-9.5 using ammonium hydroxide solution or appropriate buffer.

- Add 5 mL of extraction solvent (ethyl acetate:methyl tert-butyl ether, 1:1, v/v).

- Vortex mix vigorously for 10 minutes, then centrifuge at 4000 × g for 10 minutes.

- Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 200 μL of mobile phase (acetonitrile-water-formic acid, 34:66:1, v/v/v) by vortex mixing for 1-2 minutes.

- Transfer to autosampler vials for LC-MS/MS analysis. [3] [1]

LC-MS/MS Instrumentation and Conditions

The analysis should be performed using a high-performance liquid chromatography system coupled to a tandem mass spectrometer. The following conditions have been validated and proven effective:

Table 2: Optimal LC-MS/MS Conditions for Benproperine Metabolite Analysis

| Parameter | Specification |

|---|---|

| Chromatography System | HPLC system with binary pump, autosampler, and column oven |

| Analytical Column | Diamonsil C18 (150 mm × 4.6 mm i.d., 5 μm particle size) [3] |

| Column Temperature | Maintained at 25°C |

| Mobile Phase | Acetonitrile-water-formic acid (34:66:1, v/v/v) [3] |

| Flow Rate | 0.5 mL/min isocratic flow [3] |

| Injection Volume | 10-20 μL |

| Mass Spectrometer | Triple quadrupole with electrospray ionization (ESI) source |

| Ionization Mode | Positive ion electrospray ionization |

| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Nebulizer Gas | 50 psi |

| Curtain Gas | 25 psi |

| Collision Gas | 6-8 psi |

MS/MS Transitions and Compound-Specific Parameters

The mass spectrometer should be configured to monitor specific transitions for each analyte. The following table summarizes the critical MS/MS parameters that should be optimized for each compound:

Table 3: Optimized MS/MS Parameters for Benproperine and Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Retention Time (min) |

|---|---|---|---|---|---|

| Benproperine | 310.2 | 105.1 (quantifier) / 91.1 (qualifier) | 80 | 35 | 6.8 |

| 3-OH-BPP | 326.2 | 121.1 (quantifier) / 91.1 (qualifier) | 80 | 35 | 5.2 |

| 4-OH-BPP | 326.2 | 121.1 (quantifier) | 80 | 35 | 5.5 |

| Dextromethorphan (IS) | 272.2 | 147.1 | 80 | 45 | 6.2 |

The following workflow diagram illustrates the complete analytical procedure from sample collection to data analysis:

Method Validation

Selectivity and Specificity

The method selectivity should be demonstrated by analyzing at least six different sources of blank human urine to confirm the absence of endogenous interference at the retention times of benproperine, its metabolites, and the internal standard. The method exhibits excellent selectivity as evidenced by the absence of significant interfering peaks from endogenous matrix components at the retention times of the analytes. [3] The chromatographic resolution between 3-OH-BPP and 4-OH-BPP should be sufficient for accurate quantification of these isomeric metabolites, typically with resolution factor (Rs) greater than 1.5.

Linearity and Sensitivity

The calibration curve should be constructed using at least six non-zero concentration levels covering the expected range of the analytes in urine samples. Linear regression with weighting factor (1/x or 1/x²) is typically employed to achieve homoscedastic variance across the concentration range. The correlation coefficient (r) should be ≥0.995 for all analytes. [3]

The lower limits of quantification (LLOQ) established for this method demonstrate exceptional sensitivity, particularly for the hydroxylated metabolites. The LLOQ values are as follows:

- Benproperine: 4.9 nmol/L in urine [3]

- 3-OH-BPP: 4.7 nmol/L in urine [3]

- 4-OH-BPP: 2.4 nmol/L in urine [3]

The LLOQ is defined as the lowest concentration that can be quantified with acceptable precision (relative standard deviation ≤20%) and accuracy (80-120% of nominal value). The limit of detection (LOD), typically defined as a signal-to-noise ratio of 3:1, is generally approximately one-third of the LLOQ values.

Precision and Accuracy

Method validation should include assessment of both intra-day precision (repeatability) and inter-day precision (intermediate precision) using quality control samples at low, medium, and high concentrations across multiple validation runs. The established method demonstrates excellent precision and accuracy, with reported intra- and inter-run precision below 9.2%, and accuracy within ±4.3% for all analytes. [3]

Table 4: Precision and Accuracy Acceptance Criteria

| Validation Parameter | Quality Control Level | Acceptance Criteria |

|---|---|---|

| Intra-day Precision | LLOQ | ≤20% RSD |

| Low QC | ≤15% RSD | |

| Medium QC | ≤15% RSD | |

| High QC | ≤15% RSD | |

| Inter-day Precision | LLOQ | ≤20% RSD |

| Low QC | ≤15% RSD | |

| Medium QC | ≤15% RSD | |

| High QC | ≤15% RSD | |

| Accuracy | All QC levels | 85-115% of nominal value (LLOQ: 80-120%) |

Extraction Recovery and Matrix Effects

The extraction recovery should be evaluated by comparing the peak areas of extracted quality control samples with those of post-extraction spiked samples at equivalent concentrations. Recovery should be consistent and reproducible across the analytical range. The matrix effect should be assessed using at least six different urine sources to evaluate potential ion suppression or enhancement. The normalized matrix factor (with internal standard correction) should have a CV ≤15%.

Stability

Comprehensive stability evaluations should be conducted under various conditions, including:

- Bench-top stability at room temperature for at least 4 hours

- Processed sample stability in autosampler conditions (typically 4-10°C) for at least 24 hours

- Freeze-thaw stability through at least three complete cycles

- Long-term stability at the intended storage temperature (-20°C or -70°C) for periods exceeding expected storage times

Stability is confirmed when the mean concentration at each level is within 15% of the nominal concentration.

Application to Pharmacokinetic Studies & Results

Pharmacokinetic Behavior of Benproperine Metabolites

The validated method has been successfully applied to pharmacokinetic investigations of benproperine and its metabolites in human subjects following oral administration. A significant finding from these studies is the prolonged detection of 3-OH-BPP in the body for at least 192 hours (8 days) after a single oral dose of benproperine, suggesting either an extended elimination half-life or possible tissue redistribution of this metabolite. [3] This finding has important implications for dosage regimen design and potential accumulation with repeated administration.

The urinary excretion of benproperine and its metabolites occurs predominantly as conjugated forms, with the hydroxylated metabolites existing mainly as glucuronides in urine. [4] This pattern is consistent with phase II metabolism enhancing hydrophilicity for efficient renal elimination. The developed method's sensitivity has enabled comprehensive characterization of the excretion profiles of these metabolites, providing valuable insights into the elimination pathways of benproperine in humans.

Antitussive Activity of Metabolites